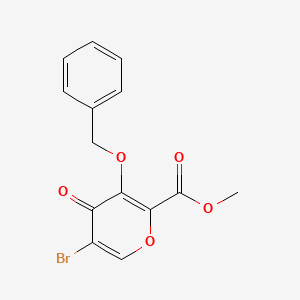
Methyl 3-(benzyloxy)-5-bromo-4-oxo-4H-pyran-2-carboxylate
説明
Methyl 3-(benzyloxy)-5-bromo-4-oxo-4H-pyran-2-carboxylate is a complex organic compound that belongs to the class of pyran derivatives This compound is characterized by its unique structure, which includes a benzyloxy group, a bromine atom, and a pyran ring
特性
分子式 |
C14H11BrO5 |
|---|---|
分子量 |
339.14 g/mol |
IUPAC名 |
methyl 5-bromo-4-oxo-3-phenylmethoxypyran-2-carboxylate |
InChI |
InChI=1S/C14H11BrO5/c1-18-14(17)13-12(11(16)10(15)8-20-13)19-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
InChIキー |
HBPLRJYUIBJADL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C(=O)C(=CO1)Br)OCC2=CC=CC=C2 |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(benzyloxy)-5-bromo-4-oxo-4H-pyran-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a pyran derivative followed by esterification and benzyloxy substitution. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
化学反応の分析
Types of Reactions: Methyl 3-(benzyloxy)-5-bromo-4-oxo-4H-pyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Typically used to remove oxygen atoms or reduce double bonds.
Substitution: Commonly involves replacing the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .
科学的研究の応用
Methyl 3-(benzyloxy)-5-bromo-4-oxo-4H-pyran-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Methyl 3-(benzyloxy)-5-bromo-4-oxo-4H-pyran-2-carboxylate involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to specific enzymes or receptors .
類似化合物との比較
- Methyl 3-(benzyloxy)-5-chloro-4-oxo-4H-pyran-2-carboxylate
- Methyl 3-(benzyloxy)-5-iodo-4-oxo-4H-pyran-2-carboxylate
- Methyl 3-(benzyloxy)-5-fluoro-4-oxo-4H-pyran-2-carboxylate
Comparison: Compared to its analogs, Methyl 3-(benzyloxy)-5-bromo-4-oxo-4H-pyran-2-carboxylate is unique due to the presence of the bromine atom, which can significantly affect its chemical reactivity and biological activity. Bromine is larger and more polarizable than chlorine, fluorine, or iodine, which can lead to different interaction profiles and reactivity patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


